molecular formula C16H12N2O2S B11989343 1-Hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide CAS No. 302918-01-0

1-Hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide

Cat. No.: B11989343
CAS No.: 302918-01-0
M. Wt: 296.3 g/mol
InChI Key: SRIIWTIPPBEQDC-LICLKQGHSA-N
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Description

1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a hydroxy group and a hydrazide moiety linked to a thienylmethylene group. Its distinct molecular architecture makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide typically involves the condensation reaction between 1-hydroxy-2-naphthohydrazide and 2-thienylmethylene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products: The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

  • 1-Hydroxy-N’-(2-furylmethylene)-2-naphthohydrazide
  • 1-Hydroxy-N’-(2-pyridylmethylene)-2-naphthohydrazide
  • 1-Hydroxy-N’-(2-benzylmethylene)-2-naphthohydrazide

Uniqueness: 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide stands out due to its thienylmethylene group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.

Properties

CAS No.

302918-01-0

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

1-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C16H12N2O2S/c19-15-13-6-2-1-4-11(13)7-8-14(15)16(20)18-17-10-12-5-3-9-21-12/h1-10,19H,(H,18,20)/b17-10+

InChI Key

SRIIWTIPPBEQDC-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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